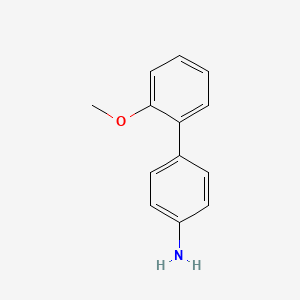

4-(2-Méthoxyphényl)aniline

Vue d'ensemble

Description

4-(2-Methoxyphenyl)aniline is an organic compound that belongs to the class of aryls . It is used as a building block in organic chemistry .

Synthesis Analysis

The synthesis of 4-(2-Methoxyphenyl)aniline and similar compounds often involves the reduction of Schiff bases . In one method, 4-methoxy-4′-(di-p-tolylamino)stilbene and two equivalent amounts of sodium ethanethiolate were dissolved into N,N-dimethylformamide, allowing the reaction to proceed at 130° C for 5 hours.

Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyphenyl)aniline and similar compounds has been studied using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showing that these compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Applications De Recherche Scientifique

Propriétés chimiques et identification

“4-(2-Méthoxyphényl)aniline” est un composé chimique avec le numéro CAS : 263901-48-0 et une masse molaire de 199,25 . Il est également connu sous son nom IUPAC, 2'-méthoxy [1,1'-biphényl]-4-amine . Le composé est généralement un liquide visqueux incolore à orange à température ambiante .

Utilisation en synthèse organique

Ce composé est souvent utilisé en synthèse organique. Par exemple, il a été utilisé dans la synthèse du 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-méthoxyphényl)aniline), un nouveau colorant D–π–A–π–D . Ce colorant a été synthétisé par la réaction de couplage croisé de Stille de la 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine .

Application dans les diodes organiques électroluminescentes (OLED)

Les colorants donneur-accepteur à conjugaison étendue, tels que le type D–π–A–π–D, sont activement étudiés comme composants des diodes organiques électroluminescentes (OLED) dans le proche infrarouge (NIR) . “this compound” est un composant clé dans la synthèse de ces colorants .

Utilisation dans les dispositifs à proche infrarouge (NIR)

Les colorants synthétisés à l'aide de “this compound” ont des applications dans divers domaines des technologies modernes. Ils sont utilisés dans la communication optique , les dispositifs de vision nocturne et les capteurs , les capteurs (bio-)analytiques et les applications de bio-imagerie , et dans les technologies Li-Fi .

Rôle dans les cellules solaires sensibilisées à la colorant (DSSC)

Le composé a également trouvé une application dans le développement de cellules solaires sensibilisées à la colorant (DSSC). La [1,2,5]thiadiazolo[3,4-d]pyridazine, une partie du colorant synthétisé à l'aide de “this compound”, s'est avérée être une partie importante des DSSC .

Application dans les polymères conjugués à faible bande interdite

“this compound” est également utilisé dans la synthèse de polymères conjugués à faible bande interdite. Ces polymères ont un large éventail d'applications, notamment dans le domaine de l'électronique .

Safety and Hazards

Orientations Futures

The future directions for the study of 4-(2-Methoxyphenyl)aniline and similar compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Mécanisme D'action

Target of Action

Aniline derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Aniline derivatives typically undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Aniline derivatives can influence various interconnected biochemical pathways through allosteric regulation .

Pharmacokinetics

Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .

Result of Action

The reactions of aniline derivatives at the benzylic position can result in various changes, including the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-(2-Methoxyphenyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used with organoboron reagents like aniline derivatives, is known to be affected by the nature of the organoboron reagents and the reaction conditions .

Analyse Biochimique

Biochemical Properties

4-(2-Methoxyphenyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 4-(2-Methoxyphenyl)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-(2-Methoxyphenyl)aniline can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Cellular Effects

4-(2-Methoxyphenyl)aniline has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(2-Methoxyphenyl)aniline has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. It can also alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Methoxyphenyl)aniline involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-(2-Methoxyphenyl)aniline can bind to the active sites of enzymes, leading to competitive inhibition. It can also interact with transcription factors, modulating their activity and subsequently altering gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methoxyphenyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Methoxyphenyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 4-(2-Methoxyphenyl)aniline has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .

Dosage Effects in Animal Models

The effects of 4-(2-Methoxyphenyl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 4-(2-Methoxyphenyl)aniline can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

4-(2-Methoxyphenyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including hydroxylation and demethylation, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, 4-(2-Methoxyphenyl)aniline is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Methoxyphenyl)aniline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-(2-Methoxyphenyl)aniline may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUUSIRSYXBBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374843 | |

| Record name | 4-(2-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263901-48-0 | |

| Record name | 4-(2-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)